![molecular formula C19H23Cl3N2O B11993600 N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide is a synthetic organic compound characterized by its complex structure, which includes a trichloromethyl group, a naphthylamine moiety, and a heptanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step often involves the chlorination of a suitable precursor to introduce the trichloromethyl group.
Naphthylamine Derivative Preparation: Separately, a naphthylamine derivative is synthesized, which will later be coupled with the trichloromethyl intermediate.
Coupling Reaction: The trichloromethyl intermediate is then reacted with the naphthylamine derivative under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals or as a component in complex formulations.
Mécanisme D'action
The mechanism by which N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trichloromethyl group could play a role in the compound’s reactivity, while the naphthylamine moiety might be involved in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butyramide
- N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide
Uniqueness
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the heptanamide chain may influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research contexts.
Propriétés
Formule moléculaire |
C19H23Cl3N2O |
|---|---|
Poids moléculaire |
401.8 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide |
InChI |
InChI=1S/C19H23Cl3N2O/c1-2-3-4-5-13-17(25)24-18(19(20,21)22)23-16-12-8-10-14-9-6-7-11-15(14)16/h6-12,18,23H,2-5,13H2,1H3,(H,24,25) |
Clé InChI |
XFZJTWISSZDBRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


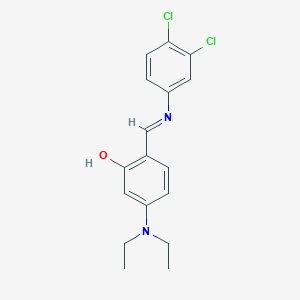
![7-[2-(4-Chlorophenyl)-2-oxo-ethyl]-1,3-dimethyl-purine-2,6-dione](/img/structure/B11993520.png)
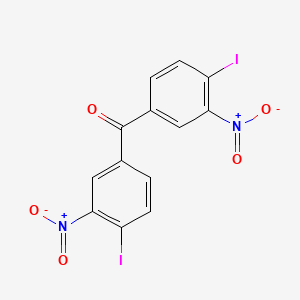
![9-Bromo-2-(4-methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993527.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993534.png)


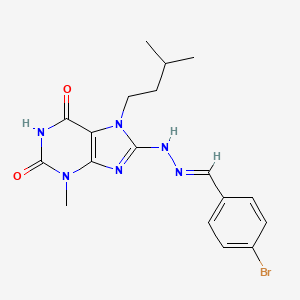
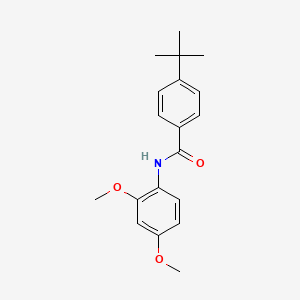
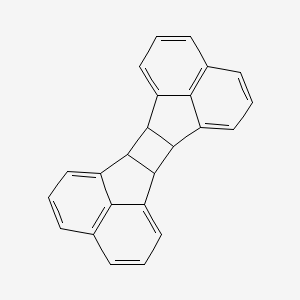
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993561.png)
![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993564.png)
![[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11993573.png)
